Dual Functional Group Density: Phosphonate and Sulfonyl Chloride on a Cyclopropyl Core
Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate contains two distinct reactive handles—a phosphonate ester and a sulfonyl chloride—on the same cyclopropane ring, providing a functional group density of two orthogonal reactive sites per molecule . In contrast, the closest simple analog diethyl cyclopropylphosphonate (CAS 945459-87-0) possesses only a phosphonate group (one reactive site per molecule) , while cyclopropanesulfonyl chloride (CAS 139631-62-2) contains only a sulfonyl chloride [1]. The target compound thus offers a 2-fold increase in reactive group density on the cyclopropyl scaffold, enabling single-step introduction of both phosphonate and sulfonamide/sulfonate functionalities.
| Evidence Dimension | Number of distinct reactive functional groups on cyclopropane core |
|---|---|
| Target Compound Data | 2 reactive groups (phosphonate diethyl ester + sulfonyl chloride) |
| Comparator Or Baseline | Diethyl cyclopropylphosphonate: 1 reactive group (phosphonate only) ; Cyclopropanesulfonyl chloride: 1 reactive group (sulfonyl chloride only) [1] |
| Quantified Difference | Target compound provides 2 reactive sites per molecule vs 1 reactive site per molecule for comparators |
| Conditions | Structural analysis based on chemical formula and SMILES: CCOP(=O)(OCC)C1(S(=O)(=O)Cl)CC1 for target compound |
Why This Matters
Higher functional group density enables more efficient synthesis of complex molecules with fewer synthetic steps, reducing cost and time in research and development pipelines.
- [1] PubChem. Cyclopropanesulfonyl chloride. CID 2777988. Accessed 2026-04-17. View Source
